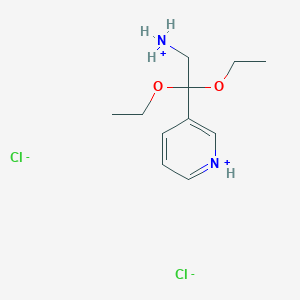
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is a chemical compound with the molecular formula C11H20Cl2N2O2 and a molecular weight of 283.19 g/mol. This compound is characterized by the presence of a pyridinium ion and an azanium ion, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride typically involves the reaction of pyridine derivatives with ethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dichloride salt. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure controls. The process involves continuous monitoring of the reaction parameters to ensure high yield and purity of the final product. The use of automated systems for mixing and temperature control is common to maintain consistency in production.
化学反応の分析
Types of Reactions
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50°C.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, at room temperature.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine ethylamines.
Substitution: Formation of substituted pyridinium salts.
科学的研究の応用
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
2-Pyridone: A key heterocycle with applications in biology and chemistry.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Known for their anti-fibrotic activities and potential therapeutic applications.
Uniqueness
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride stands out due to its unique combination of pyridinium and azanium ions, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
107445-24-9 |
|---|---|
分子式 |
C11H20Cl2N2O2 |
分子量 |
283.19 g/mol |
IUPAC名 |
2,2-diethoxy-2-pyridin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H |
InChIキー |
FKETXLJBXGPTOY-UHFFFAOYSA-N |
SMILES |
CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-] |
正規SMILES |
CCOC(CN)(C1=CN=CC=C1)OCC.Cl.Cl |
同義語 |
2,2-Diethoxy-2-pyridin-3-yl-ethylamine dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















